molecular formula C10H16N2 B13965414 4-Ethyl-2-isopropylpyridin-3-amine

4-Ethyl-2-isopropylpyridin-3-amine

Cat. No.: B13965414
M. Wt: 164.25 g/mol
InChI Key: WGUZKLFHGAMCCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-2-isopropylpyridin-3-amine is an organic compound belonging to the class of amines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-2-isopropylpyridin-3-amine typically involves the alkylation of pyridine derivatives. One common method is the reaction of 3-aminopyridine with ethyl and isopropyl halides under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group on the pyridine ring attacks the alkyl halide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents can also enhance the efficiency of the synthesis process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-2-isopropylpyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amine group can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives depending on the reducing agent used.

    Substitution: Alkylated or acylated products.

Scientific Research Applications

4-Ethyl-2-isopropylpyridin-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-isopropylpyridin-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropyl-4-ethylpyridine: Similar structure but different substitution pattern.

    3-Aminopyridine: Lacks the ethyl and isopropyl groups.

    4-Ethylpyridine: Contains only the ethyl group.

Uniqueness

4-Ethyl-2-isopropylpyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl and isopropyl groups on the pyridine ring makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-ethyl-2-propan-2-ylpyridin-3-amine

InChI

InChI=1S/C10H16N2/c1-4-8-5-6-12-10(7(2)3)9(8)11/h5-7H,4,11H2,1-3H3

InChI Key

WGUZKLFHGAMCCO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=C1)C(C)C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.